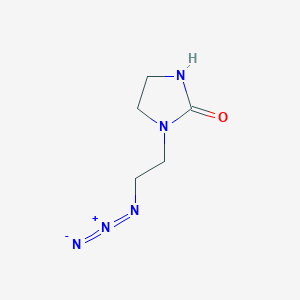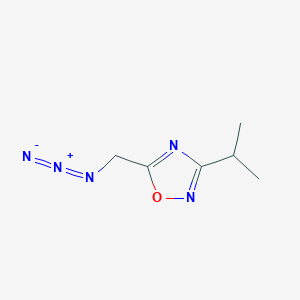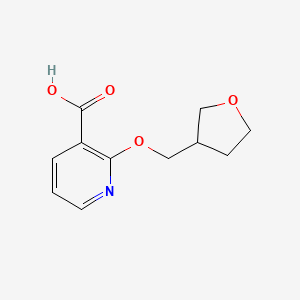
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Descripción general
Descripción
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (2-THFMNA) is a novel compound that has been studied for its potential applications in a variety of scientific disciplines. 2-THFMNA is an aromatic heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Aplicaciones Científicas De Investigación
Nicotinic Acid Derivatives in Medicinal Chemistry
Nicotinic acid, also known as niacin, and its derivatives are extensively studied for their potential in medicinal chemistry, particularly in the treatment of dyslipidemia and as inhibitors of specific enzymes. For instance, nicotinic acid derivatives have been evaluated for their hypolipidemic effects, where certain synthesized compounds showed marked effects on plasma lipoproteins, suggesting their utility in managing lipid disorders (Saify et al., 2001). Similarly, research into the inhibition of carbonic anhydrase III by nicotinic acid analogs highlights potential therapeutic avenues in hyperlipidemia and cancer, indicating the compound's role in new pharmacological targets (Mohammad et al., 2017).
Tetrahydrofuran Derivatives in Organic Chemistry
Tetrahydrofuran (THF) derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), have garnered interest due to their properties as solvents derived from renewable resources. 2-MeTHF, in particular, is highlighted for its application in organic synthesis, offering an environmentally benign alternative with excellent stability and low miscibility with water. This positions it as a valuable solvent in syntheses involving organometallics and biotransformations (Pace et al., 2012).
Bioactive Compounds from Nicotiana Tabacum
Research on Nicotiana tabacum, a plant that produces nicotinic acid derivatives, has led to the discovery of compounds with significant bioactivities. For example, furan-2-carboxylic acids isolated from the plant demonstrated high anti-tobacco mosaic virus (TMV) activities, suggesting their application in plant protection and viral inhibition strategies (Wu et al., 2018).
Propiedades
IUPAC Name |
2-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-2-1-4-12-10(9)16-7-8-3-5-15-6-8/h1-2,4,8H,3,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCKXWHIPARKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)

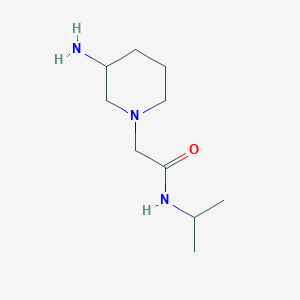
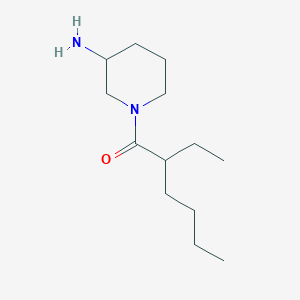
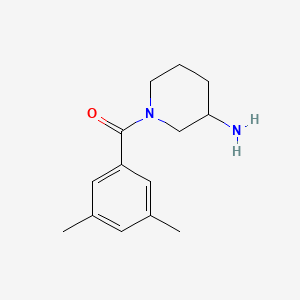
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
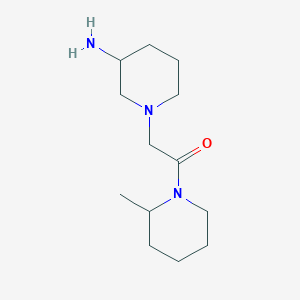
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
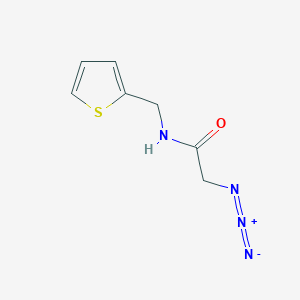
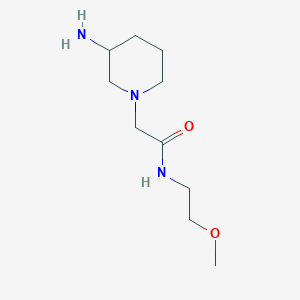
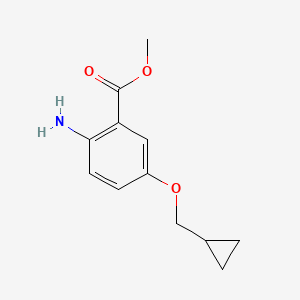
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)
